molecular formula C21H14BrF3N4S B4816490 3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B4816490
M. Wt: 491.3 g/mol
InChI Key: RHKZFHIBMCQYSM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, featuring a pyridine ring, a 4-bromophenyl group, and a sulfanyl bridge linked to a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₂₁H₁₄BrF₃N₄S, with an approximate molecular weight of 467.36 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for drug development, particularly in targeting receptors like kappa opioid receptors .

Properties

IUPAC Name

3-[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrF3N4S/c22-17-6-8-18(9-7-17)29-19(15-4-2-10-26-12-15)27-28-20(29)30-13-14-3-1-5-16(11-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKZFHIBMCQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the triazole intermediate with a pyridine derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)benzyl C₂₁H₁₄BrF₃N₄S 467.36 High electronegativity and lipophilicity due to -CF₃ group
4-{4-(4-Bromophenyl)-5-[(3-Chlorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine 3-Chlorobenzyl C₂₀H₁₄BrClN₄S 457.8 Chlorine substituent increases polarity but reduces metabolic stability compared to -CF₃
4-(4-(4-Bromophenyl)-5-((4-Fluorobenzyl)Thio)-4H-1,2,4-Triazol-3-yl)Pyridine 4-Fluorobenzyl C₂₀H₁₃BrFN₄S 461.3 Fluorine’s electron-withdrawing effects enhance receptor binding affinity
4-{5-[(4-Bromobenzyl)Sulfanyl]-4-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl}Pyridine 4-Bromobenzyl C₂₀H₁₄Br₂N₄S 542.2 Dual bromine groups increase steric bulk and hydrophobicity
4-{4-(4-Bromophenyl)-5-[(2,6-Dichlorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine 2,6-Dichlorobenzyl C₂₀H₁₃BrCl₂N₄S 527.2 Dichloro substitution creates steric hindrance, potentially reducing target binding

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound is more electronegative than -Cl or -F, enhancing its ability to stabilize charge interactions in biological systems .
  • Lipophilicity : The trifluoromethyl group increases logP compared to -Cl or -F, improving membrane permeability .
  • Steric Effects : Bulkier substituents (e.g., 4-bromobenzyl or 2,6-dichlorobenzyl) may hinder binding to flat receptor pockets .
Antimicrobial Activity
  • The 3-chlorobenzyl analog (C₂₀H₁₄BrClN₄S) exhibits moderate antimicrobial activity against Gram-positive bacteria, attributed to its balanced polarity and moderate lipophilicity .
  • The target compound’s -CF₃ group may enhance antimicrobial potency due to increased membrane penetration, though specific data are pending .
Receptor Binding
  • The trifluoromethyl group in the target compound could further improve receptor affinity by providing stronger electron-withdrawing effects and hydrophobic interactions .
Structural Stability
  • Compounds with bromine substituents (e.g., C₂₀H₁₄Br₂N₄S) exhibit higher thermal stability in crystallographic studies, but their bulkiness may limit solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

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